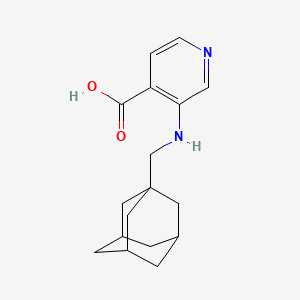
3-(1-Adamantylmethylamino)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDBM50158791 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Final Assembly: The final compound is assembled by coupling the core structure with other molecular fragments under specific reaction conditions.
Industrial Production Methods
Industrial production of BDBM50158791 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BDBM50158791 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving BDBM50158791 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of BDBM50158791 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
BDBM50158791 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a tool for studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition, particularly histone demethylases.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BDBM50158791 involves the inhibition of histone demethylases, specifically targeting enzymes such as lysine-specific demethylase 5B. The compound binds to the active site of the enzyme, preventing it from catalyzing the demethylation of histone proteins. This inhibition leads to changes in gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BDBM50158791 include:
CHEMBL3786596: Another histone demethylase inhibitor with a similar core structure.
US10179769: A compound with comparable inhibitory activity against histone demethylases.
Uniqueness
BDBM50158791 is unique due to its specific binding affinity and inhibitory activity against lysine-specific demethylase 5B. This makes it a valuable tool for studying the role of histone demethylation in gene regulation and for developing potential therapeutic agents .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-(1-adamantylmethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H22N2O2/c20-16(21)14-1-2-18-9-15(14)19-10-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,9,11-13,19H,3-8,10H2,(H,20,21) |
InChI Key |
TUXVCHDESZTZON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CN=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















